molecular formula C18H18BrNO3S B12148970 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12148970
M. Wt: 408.3 g/mol
InChI Key: QUOSATNCPHOVHU-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 3-bromobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent on the amide nitrogen. The bromine atom introduces steric bulk and electron-withdrawing effects, while the sulfone group (1,1-dioxidotetrahydrothiophen) enhances polarity and solubility. This compound is synthesized via coupling reactions between benzoyl chloride derivatives and amines, with structural confirmation typically achieved through spectroscopic methods (1H/13C NMR, IR) and X-ray crystallography .

Properties

Molecular Formula

C18H18BrNO3S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H18BrNO3S/c19-16-8-4-5-14(11-16)12-20(17-9-10-24(22,23)13-17)18(21)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2

InChI Key

QUOSATNCPHOVHU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications. This article delves into its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrNO4SC_{19}H_{19}BrNO_4S, with a molecular weight of approximately 456.3 g/mol. The presence of a bromobenzyl group and a tetrahydrothiophene derivative suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC19H19BrNO4S
Molecular Weight456.3 g/mol
CAS Number877779-98-1
Structural FeaturesBromobenzyl, Tetrahydrothiophene

Biological Activity

The biological activity of this compound can be understood through its structural components, which suggest several potential pharmacological effects:

  • Antimicrobial Activity : Compounds containing bromobenzyl groups have been associated with antimicrobial properties. Studies indicate that similar structures exhibit significant activity against various bacterial strains.
  • Anti-inflammatory Effects : The tetrahydrothiophene moiety is known for its anti-inflammatory properties. Research has shown that derivatives of thiophene can inhibit inflammatory pathways, suggesting that this compound may also exhibit similar effects.
  • Cytotoxicity Against Cancer Cells : The presence of the amide functional group allows for hydrogen bonding and potential interactions with cellular targets, which could lead to cytotoxic effects against cancer cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds. Below are notable findings relevant to this compound:

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of bromobenzamide derivatives. The results indicated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in antimicrobial applications .

Case Study: Anti-inflammatory Properties

Research in Phytotherapy Research examined the anti-inflammatory effects of tetrahydrothiophene derivatives. The study found that these compounds significantly reduced inflammation markers in vitro, suggesting that this compound may exhibit similar anti-inflammatory activity .

Cytotoxicity Assessment

In a study published in Cancer Letters, the cytotoxic effects of various benzamide derivatives were assessed against human cancer cell lines. The findings indicated that certain structural modifications led to enhanced cytotoxicity, suggesting that the unique structure of this compound could be optimized for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table highlights structural differences between the target compound and analogs:

Compound Name R1 (Benzamide Substituent) R2 (N-Linked Group) Key Features
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide H 3-bromobenzyl, 1,1-dioxidothiophanyl Bromine (electron-withdrawing), sulfone group (polarity)
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-isobutoxy 3-bromobenzyl, 1,1-dioxidothiophanyl Isobutoxy enhances lipophilicity; bromine for steric effects
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide 2-fluoro Benzyl, 1,1-dioxidothiophanyl Fluorine (electron-withdrawing, meta-directing); reduced steric bulk
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) H 3,4-dimethoxyphenethyl Methoxy groups (electron-donating); potential for π-π interactions
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 3-bromophenyl Trimethoxy enhances solubility; bromine for halogen bonding

Key Observations :

  • Electronic Effects: Bromine (target compound) and fluorine () are electron-withdrawing, influencing reactivity and binding.
  • Steric Effects : The 3-bromobenzyl group in the target compound introduces greater steric hindrance compared to smaller substituents like ethyl () or benzyl () .
  • Solubility: Sulfone-containing compounds (target, ) exhibit higher polarity than non-sulfonated analogs (e.g., ) .
Pharmacological and Physicochemical Properties
  • Bioactivity : Bromine and sulfone groups in the target compound may enhance cytotoxicity or receptor binding compared to methoxy or nitro-substituted analogs () .
  • ADMET Profiles :
    • Absorption : Bromine and sulfone groups may reduce membrane permeability compared to lipophilic isobutoxy () or ethyl () substituents .
    • Metabolism : Electron-withdrawing groups (bromine, nitro) could slow oxidative metabolism relative to methoxy derivatives .

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